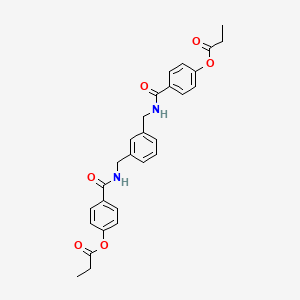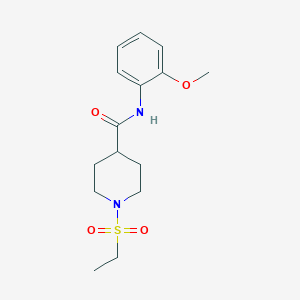
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate
Übersicht
Beschreibung
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a crucial role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Wirkmechanismus
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate selectively binds to and inhibits the activity of BTK, a key enzyme involved in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate blocks the downstream signaling events that lead to B-cell proliferation and survival, ultimately leading to apoptosis of malignant B-cells.
Biochemical and physiological effects:
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to selectively inhibit BTK activity, with no significant effects on other kinases in the same family. In addition, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration and allow for convenient dosing in preclinical models. However, one limitation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its relatively low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate as a therapeutic agent for B-cell malignancies. One direction is the evaluation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of next-generation BTK inhibitors with improved selectivity and pharmacokinetic properties may further enhance the therapeutic potential of this class of drugs.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits BCR signaling and induces apoptosis in B-cell lines and primary CLL cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits tumor growth and prolongs survival. These findings suggest that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate may have therapeutic potential in the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-11-3-1-4-12(18)10(11)9-24-15(22)8-19-14(21)7-20-16(23)13-5-2-6-25-13/h1-6H,7-9H2,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAICOAMXFQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)

![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)
